
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H20N2O2·2HCl It is a derivative of piperidine, a six-membered heterocyclic amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the 3,5-Dimethoxyphenyl Group: The 3,5-dimethoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated piperidine.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine compounds.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a positive regulator of T-cell coactivation by binding to specific receptors on the cell surface . This interaction leads to the activation of downstream signaling pathways that modulate cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar structural features.
1-(3,4-Dimethoxyphenyl)-3-(3-methylphenyl)piperidin-4-amine: A compound with a similar piperidine core but different substituents.
Piperidin-4-amine dihydrochloride: A related compound with a similar amine group but lacking the 3,5-dimethoxyphenyl group.
Uniqueness
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts specific chemical and biological properties
Propiedades
Fórmula molecular |
C13H22Cl2N2O2 |
|---|---|
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
1-(3,5-dimethoxyphenyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-16-12-7-11(8-13(9-12)17-2)15-5-3-10(14)4-6-15;;/h7-10H,3-6,14H2,1-2H3;2*1H |
Clave InChI |
NKPDWKXJWROSMR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)N2CCC(CC2)N)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


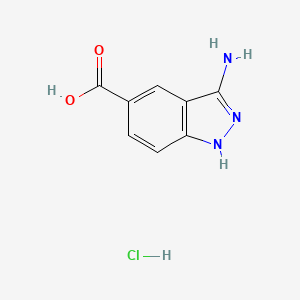
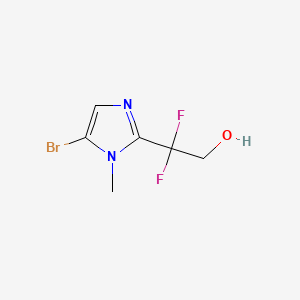
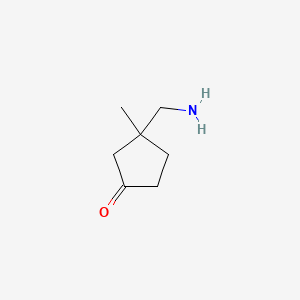
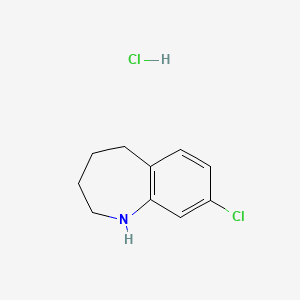
![Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate](/img/structure/B13460565.png)
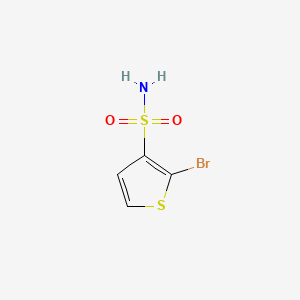
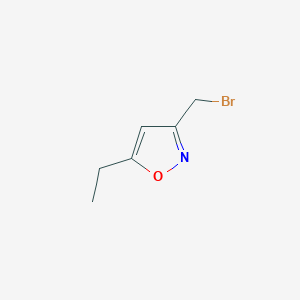
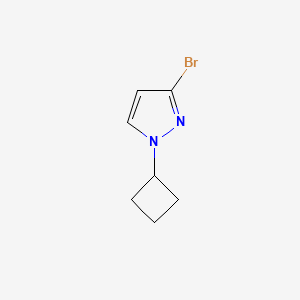
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13460595.png)
![1-Azaspiro[3.5]nonan-7-one](/img/structure/B13460600.png)
![6-Oxo-octahydropyrido[2,1-c]morpholine-9-carboxylicacid](/img/structure/B13460606.png)
amine hydrochloride](/img/structure/B13460613.png)
![4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride](/img/structure/B13460614.png)
![1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione](/img/structure/B13460630.png)
